molecular formula C24H30N2O2 B261451 N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide

Cat. No. B261451
M. Wt: 378.5 g/mol
InChI Key: YWCPCLSZHHRRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, also known as BDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDA is a type of amide compound that is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been studied for its potential applications in various fields, including organic electronics, catalysis, and materials science. In organic electronics, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a building block for the synthesis of novel materials with enhanced electronic properties. In catalysis, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a ligand for the synthesis of metal complexes with improved catalytic activity. In materials science, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been used as a template for the synthesis of porous materials with high surface area and tunable pore size.

Mechanism of Action

The mechanism of action of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is not well understood, but it is believed to involve the formation of hydrogen bonds with other molecules. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has a unique structure that allows it to form multiple hydrogen bonds with other molecules, which can influence their properties and behavior. The ability of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide to form hydrogen bonds has been exploited in various applications, including the synthesis of novel materials and the design of new catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide have not been extensively studied, but initial studies suggest that it has low toxicity and is relatively stable in biological systems. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to interact with certain enzymes and proteins, which could have implications for drug discovery and development. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide.

Advantages and Limitations for Lab Experiments

N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has several advantages for use in lab experiments, including its high purity and stability, and its ability to form hydrogen bonds with other molecules. However, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide also has some limitations, including its relatively high cost and the complexity of its synthesis method. These limitations may restrict its use in certain applications and require careful consideration when designing experiments.

Future Directions

There are several potential future directions for research on N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, including the development of new synthetic methods and the exploration of its applications in drug discovery and development. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has shown promise as a building block for the synthesis of novel materials with enhanced properties, and further research could lead to the development of new materials for use in electronics, catalysis, and other fields. Additionally, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide's ability to interact with enzymes and proteins could make it a valuable tool for drug discovery and development, and further studies in this area could lead to the development of new drugs with improved efficacy and safety.
Conclusion
In conclusion, N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide has several advantages for use in lab experiments, but also has some limitations that require careful consideration. There are several potential future directions for research on N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide, including the development of new synthetic methods and the exploration of its applications in drug discovery and development.

Synthesis Methods

N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with cyclohexane-1,4-diamine. The reaction results in the formation of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-diamine, which is then reacted with phosgene to produce N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide. The synthesis of N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yields and purity.

properties

Product Name

N,N'-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-N,4-N-bis(2,6-dimethylphenyl)cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C24H30N2O2/c1-15-7-5-8-16(2)21(15)25-23(27)19-11-13-20(14-12-19)24(28)26-22-17(3)9-6-10-18(22)4/h5-10,19-20H,11-14H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

YWCPCLSZHHRRKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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